4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
Description
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is a pyrimidine derivative featuring a central pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a phenyl-piperazine moiety at position 2. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for diverse pharmacological applications. The piperazine ring enhances solubility and bioavailability, while the phenyl group contributes to hydrophobic interactions in biological systems. Synthetic routes often involve nucleophilic substitution or cycloaddition reactions, as exemplified by the use of azide-alkyne 1,3-dipolar cycloaddition in related triazole derivatives .
The compound is commercially available (e.g., CymitQuimica Ref: 10-F023778 at €364.00/g), indicating its utility in drug discovery and chemical research . Its structural analogs are frequently explored for fungicidal, antimicrobial, and receptor-targeting activities.
Properties
IUPAC Name |
4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJADJLMAYMTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354563-89-6 | |
| Record name | 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 6 are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenyl-Piperazine Moiety: The phenyl-piperazine moiety is introduced through nucleophilic substitution reactions. This involves reacting the pyrimidine core with phenyl-piperazine under suitable conditions, often using a catalyst or under reflux.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the pyrimidine ring are susceptible to oxidation under specific conditions. For example:
- Methoxy to Carbonyl/Hydroxyl Conversion :
Methoxy groups at positions 4 and 6 can be oxidized to hydroxyl or carbonyl derivatives using reagents like hydrogen peroxide (H₂O₂) or chromium-based oxidants (e.g., CrO₃) in acidic or basic media .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Oxidation of methoxy | H₂O₂ (30%), 75–80°C, catalytic tungstate | 4,6-Dihydroxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine |
Substitution Reactions
The piperazine and pyrimidine moieties enable nucleophilic substitution:
- Piperazine Substitution :
The secondary amine in the piperazine ring can react with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted derivatives. - Pyrimidine Ring Substitution :
The 2-position methyl group attached to the piperazine-phenylmethyl unit may undergo halogenation or sulfonation under controlled conditions .
Reduction Reactions
The pyrimidine ring and piperazine-linked groups can undergo reduction:
- Catalytic Hydrogenation :
Hydrogenation with Pd/C or Raney Ni may reduce the pyrimidine ring or modify the phenyl group .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Ring reduction | H₂, Pd/C, 60–80°C | Partially saturated pyrimidine derivatives |
Condensation and Cyclization
The compound may participate in cyclocondensation reactions to form fused heterocycles:
- With Cyanamide :
Reacts with cyanamide under acidic conditions to form triazine or quinazoline analogs .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Cyclocondensation | Cyanamide, HCl, reflux | Fused pyrimidine-triazine systems |
Acid/Base-Mediated Reactions
- Methoxylation :
Under basic conditions (e.g., NaOCH₃), chloro substituents on analogous pyrimidines are replaced by methoxy groups . - Hydrolysis :
Acidic hydrolysis of methoxy groups yields hydroxyl derivatives .
Comparative Reactivity of Analogous Compounds
The table below compares reactions of structurally related pyrimidine-piperazine hybrids:
Key Research Findings
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Piperazine derivatives generally exhibit improved aqueous solubility compared to non-polar analogs. For example, glycosyl triazoles (from ) show enhanced solubility due to hydrophilic carbohydrate moieties .
- Stability : The target compound’s methoxy groups confer stability against oxidation, whereas methylsulfonyl analogs () require controlled synthetic conditions to avoid degradation .
Pharmacokinetic Profiles
- Metabolism : Piperazine rings are prone to N-oxidation, but the phenyl group in the target compound may slow hepatic clearance compared to unsubstituted analogs .
- Bioavailability : Thiazol-2-yl derivatives () demonstrate higher oral bioavailability due to balanced lipophilicity, while the target compound’s phenyl group may increase tissue penetration .
Biological Activity
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine (CAS Number: 30388-44-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C17H22N4O2
- Molecular Weight : 318.38 g/mol
- Structure : The compound features a pyrimidine ring substituted with methoxy groups and a phenyl-piperazine moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as a therapeutic agent.
Pharmacological Properties
- Antidepressant Activity :
- Antimicrobial Activity :
- Inhibitory Effects on Enzymes :
Case Studies and Experimental Data
Research studies have provided insights into the biological activity of this compound:
Toxicity Evaluations
In vitro toxicity assessments have been conducted to evaluate the safety profile of the compound:
Q & A
Advanced Research Question
- Target-based assays : Screen against receptors (e.g., serotonin or dopamine receptors) due to piperazine’s neuroactive profile. Use radioligand binding assays with [3H]-spiperone as a control .
- Cytotoxicity : MTT assay on cell lines (e.g., HEK-293) with IC50 determination. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and compare bioactivity .
How can analytical methods resolve contradictions in reported solubility or stability data for this compound?
Advanced Research Question
- Solubility : Perform pH-dependent solubility tests (e.g., in NaOH, HCl, or buffers) using UV-Vis spectroscopy. Note discrepancies between polar aprotic (DMF) vs. protic (MeOH) solvents .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of methoxy groups) .
- Data reconciliation : Compare batch-specific impurities (e.g., residual solvents) using GC-MS .
What purification techniques are recommended for removing synthetic byproducts like unreacted piperazine or dimethoxy impurities?
Basic Research Question
- Recrystallization : Use ethanol/water mixtures (8:2 v/v) to isolate the product from unreacted precursors .
- Column chromatography : Employ silica gel with gradient elution (CH2Cl2:MeOH 95:5 to 90:10) .
- HPLC : Semi-preparative C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., 5-HT1A). Validate with co-crystallized ligands (PDB ID: 7E2Z) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- ADMET prediction : SwissADME to estimate permeability (LogP ~2.5) and cytochrome P450 interactions .
What are the key stability considerations for long-term storage of this compound?
Basic Research Question
- Storage conditions : Store at -20°C in amber vials under argon to prevent oxidation. Avoid exposure to moisture or light .
- Incompatibilities : Reactive with oxidizing agents (e.g., HNO3) and strong bases (risk of demethoxylation) .
- Stability monitoring : Quarterly HPLC checks for purity degradation (>95% purity threshold) .
How can researchers ensure compliance with pharmacopeial standards for this compound?
Advanced Research Question
- Reference standards : Cross-validate against USP/EP monographs for pyrimidine derivatives (e.g., identity via FT-IR match) .
- Impurity profiling : Quantify residual solvents (ICH Q3C guidelines) and elemental impurities (ICP-MS) .
- Documentation : Maintain batch records per ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
